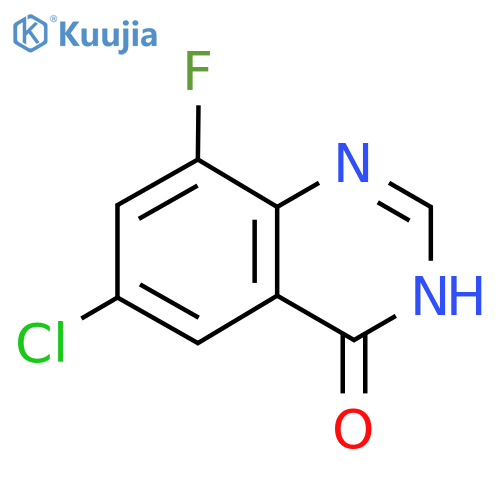Cas no 187805-51-2 (6-chloro-8-fluoroquinazolin-4(3H)-one)
6-クロロ-8-フルオロキナゾリン-4(3H)-オンは、キナゾリン骨格を有する高純度の有機化合物です。フッ素と塩素のハロゲン原子を併せ持つことが特徴で、医薬品中間体や材料科学分野での応用が期待されます。特に、フッ素導入による代謝安定性の向上と、塩素基の反応性を活かした多段階合成への適性が技術的利点です。結晶性が良好なため精製工程の効率化が可能で、HPLC分析では99%以上の純度が確認されています。保存時は湿気を避け、遮光条件下で安定性を保持できます。

187805-51-2 structure
商品名:6-chloro-8-fluoroquinazolin-4(3H)-one
CAS番号:187805-51-2
MF:C8H4ClFN2O
メガワット:198.581563949585
MDL:MFCD30718385
CID:5070908
PubChem ID:135490619
6-chloro-8-fluoroquinazolin-4(3H)-one 化学的及び物理的性質
名前と識別子
-
- 6-chloro-8-fluoroquinazolin-4(3H)-one
- 6-chloro-8-fluoro-3H-quinazolin-4-one
- 6-Chloro-8-fluoroquinazolin-4(1H)-one
- 6-chloro-8-fluoro-3,4-dihydroquinazolin-4-one
- SCHEMBL18128478
- CS-0063321
- 6-Chloro-8-fluoro-4(3H)-quinazolinone
- 187805-51-2
- CS-15888
- AKOS037651100
- EN300-1301263
- DB-156268
-
- MDL: MFCD30718385
- インチ: 1S/C8H4ClFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
- InChIKey: XLGDIIQWJWFZSI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C2=C(C(NC=N2)=O)C=1)F
計算された属性
- せいみつぶんしりょう: 197.9996186 g/mol
- どういたいしつりょう: 197.9996186 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ぶんしりょう: 198.58
6-chloro-8-fluoroquinazolin-4(3H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC540052-100mg |
6-Chloro-8-fluoroquinazolin-4(3H)-one |
187805-51-2 | >98% | 100mg |
£192.00 | 2024-05-24 | |
| Enamine | EN300-199666-0.5g |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95% | 0.5g |
$352.0 | 2023-02-15 | |
| Enamine | EN300-199666-5.0g |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95% | 5.0g |
$1440.0 | 2023-02-15 | |
| Enamine | EN300-1301263-100mg |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95.0% | 100mg |
$156.0 | 2023-09-30 | |
| Enamine | EN300-1301263-500mg |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95.0% | 500mg |
$352.0 | 2023-09-30 | |
| Enamine | EN300-1301263-10000mg |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95.0% | 10000mg |
$2676.0 | 2023-09-30 | |
| Enamine | EN300-1301263-10g |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95% | 10g |
$2676.0 | 2023-09-16 | |
| Enamine | EN300-1301263-250mg |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95.0% | 250mg |
$223.0 | 2023-09-30 | |
| Enamine | EN300-1301263-50mg |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95.0% | 50mg |
$105.0 | 2023-09-30 | |
| 1PlusChem | 1P01EGL3-100mg |
6-Chloro-8-fluoro-4(3H)-quinazolinone |
187805-51-2 | 98% | 100mg |
$161.00 | 2024-06-17 |
6-chloro-8-fluoroquinazolin-4(3H)-one 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
187805-51-2 (6-chloro-8-fluoroquinazolin-4(3H)-one) 関連製品
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1189426-16-1(Sulfadiazine-13C6)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:187805-51-2)6-chloro-8-fluoroquinazolin-4(3H)-one

清らかである:99%/99%
はかる:250mg/1g
価格 ($):246/663
atkchemica
(CAS:187805-51-2)6-chloro-8-fluoroquinazolin-4(3H)-one

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ